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Compound Name: 1-Chloro-3-propoxypropane

Cat. No.: B8577717

Get Quote

Technical Whitepaper: 1-Chloro-3-
propoxypropane
PubChem CID: 20553682 | CAS: 4161-23-3

Executive Summary
1-Chloro-3-propoxypropane (also known as 3-chloropropyl propyl ether) is a bifunctional

organic intermediate characterized by a terminal alkyl chloride and an internal ether linkage. In

drug discovery and materials science, it serves as a critical "spacer" molecule, allowing

researchers to introduce a propyl-ether motif that modulates lipophilicity (LogP) and molecular

flexibility without introducing hydrogen bond donors. This guide details the physicochemical

profile, synthesis logic, and application protocols for this compound, specifically tailored for

high-throughput medicinal chemistry and process development.

Part 1: Chemical Profile & Physicochemical Data[1]
The compound is a clear, colorless liquid at room temperature.[1] Its structural utility lies in the

differential reactivity between the inert ether oxygen and the electrophilic primary chloride.
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Parameter Data Source / Validation

IUPAC Name 1-Chloro-3-propoxypropane PubChem [1]

CAS Number 4161-23-3 Sigma-Aldrich [2]

Formula PubChem [1]

Molecular Weight 136.62 g/mol PubChem [1]

Boiling Point
~150–152 °C

(Predicted/Homolog)

Est. from Methoxy analog

(111°C) [3]

Density ~0.96 g/mL Est. from Homologs

LogP 1.8 (Predicted) PubChem [1]

Solubility

Soluble in organic solvents

(DCM, THF, Toluene); limited

water solubility.[2][3]

Chemical Nature

Part 2: Synthesis & Production Logic
Core Synthetic Route: Williamson Ether Synthesis
The most robust industrial and laboratory scale synthesis involves the nucleophilic substitution

of 1,3-dichloropropane with sodium propoxide. This route is preferred over the reaction of 3-

chloropropanol with propyl halides due to the lower cost of 1,3-dichloropropane and the

avoidance of O- vs C-alkylation competition.

Reaction Equation:

Process Logic:

Stoichiometry: A large excess of 1,3-dichloropropane (3–5 equivalents) is strictly required to

minimize the formation of the bis-ether byproduct (1,3-dipropoxypropane).

Phase Transfer Catalysis (PTC): The use of a quaternary ammonium salt (e.g., TBAB)

accelerates the reaction between the aqueous/solid base and the organic halide phase.
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Thermodynamics: The reaction is driven by heat (reflux) and the irreversible formation of

NaCl lattice energy (if solid base is used) or solvation (aq. base).

Synthesis Workflow Diagram
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Figure 1: Phase-transfer catalyzed synthesis workflow minimizing bis-alkylation byproducts.

Part 3: Reactivity & Applications in Drug Design
1-Chloro-3-propoxypropane functions primarily as an electrophilic "linker" reagent. The

terminal chloride is susceptible to

displacement, while the propyl-ether chain provides a flexible, lipophilic tether.

Key Reaction Pathways[5]
Amine Alkylation (N-Alkylation): Used to attach the propyl-ether tail to secondary amines,

generating tertiary amine pharmacophores commonly found in GPCR ligands and ion

channel blockers.

Finkelstein Reaction: Conversion to the iodide (

) using NaI/Acetone to increase reactivity for difficult substitutions.

Grignard Formation: Reaction with Mg metal generates the organomagnesium reagent,

which can attack carbonyls to introduce the ether side chain.
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Mechanistic Pathway Diagram
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Figure 2: Divergent synthetic utility of the chloro-ether scaffold.

Part 4: Detailed Experimental Protocol
Protocol: Synthesis of 1-Chloro-3-propoxypropane
Note: This protocol is adapted from standard Williamson ether synthesis procedures for 3-

alkoxypropyl chlorides [4].

Reagents:

1,3-Dichloropropane (339 g, 3.0 mol) [Excess is critical]

n-Propanol (60 g, 1.0 mol)

Sodium Hydroxide (50% aq. solution, 120 g, 1.5 mol)

Tetrabutylammonium bromide (TBAB) (3.2 g, 10 mmol)

Procedure:
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Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and

internal thermometer.

Charging: Add 1,3-dichloropropane and TBAB to the flask. Heat to 50°C.

Addition: Add the n-propanol. Then, add the 50% NaOH solution dropwise over 30 minutes,

maintaining vigorous stirring to ensure phase mixing.

Reaction: Heat the mixture to gentle reflux (~95–105°C) for 4–6 hours. Monitor consumption

of n-propanol by GC.

Workup: Cool to room temperature. Add 200 mL of water to dissolve salts. Separate the

organic phase (bottom layer).

Purification:

Wash the organic phase with water (2 x 100 mL) to remove residual propanol and base.

Dry over anhydrous

.

Perform fractional distillation.[4]

Fraction 1: Excess 1,3-dichloropropane (BP ~120°C). Recycle.

Fraction 2:1-Chloro-3-propoxypropane (BP ~150°C).

Yield: Expected yield is 65–75% based on alcohol limiting reagent.

Part 5: Safety & Toxicology (GHS)
Signal Word:WARNING
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Hazard Class H-Code Statement

Flammable Liquid H226 Flammable liquid and vapor.

Acute Toxicity H302 Harmful if swallowed.[5]

Skin Irritation H315 Causes skin irritation.[5]

Eye Irritation H319
Causes serious eye irritation.

[5][6]

STOT-SE H335
May cause respiratory

irritation.[5]

Handling Precautions:

Alkylating Potential: As a primary alkyl halide, this compound is a potential alkylating agent.

Use gloves (Nitrile/Silver Shield) and handle in a fume hood.

Storage: Store in a cool, dry place away from strong oxidizing agents and strong bases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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